Product packaging for Methyl 3-(methylamino)furan-2-carboxylate(Cat. No.:)

Methyl 3-(methylamino)furan-2-carboxylate

Cat. No.: B8264999
M. Wt: 155.15 g/mol
InChI Key: SQJDTPCAWNDGFW-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)furan-2-carboxylate ( 1804936-86-4) is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . This methyl ester derivative features a furan ring substituted with a methylamino group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is exclusively for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are directed to consult the safety data sheet for proper handling protocols. The structural motif of substituted furans is of significant interest in the development of novel antibacterial agents . Scientific studies on similarly structured 2,4-disubstituted furan derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli , Proteus vulgaris , and Streptococcus pyogenes . This suggests this compound serves as a key synthetic precursor for constructing new chemical entities with potential biological activity. The supplied product is typically shipped under cold-chain conditions to ensure stability . For continued integrity, it is recommended to store the material in a cool, dark place, sealed in dry, at a temperature of 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO3 B8264999 Methyl 3-(methylamino)furan-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(methylamino)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-5-3-4-11-6(5)7(9)10-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJDTPCAWNDGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(OC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Methylamino Furan 2 Carboxylate and Analogues

Strategies for Furan-2-carboxylate (B1237412) Core Construction

The formation of the central furan-2-carboxylate scaffold is a critical step in the synthesis of the target molecule and its analogues. Various synthetic strategies can be employed, ranging from the initial formation of the furan (B31954) ring system to the modification of existing furan precursors.

De Novo Furan Ring Formation Protocols

The de novo synthesis of the furan ring provides a direct route to highly functionalized furan-2-carboxylates. One efficient method for the preparation of 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) under Mitsunobu conditions, which yields a vinyl ether intermediate. Subsequent treatment of this vinyl ether with a base, such as sodium hydride, facilitates cyclization to the 3-aminofuran. acs.org This approach is particularly useful for synthesizing 5-alkyl-, 5-aryl-, and 4,5-fused bicyclic furans. acs.org

Another strategy involves a modified Thorpe-Ziegler cyclization. This atom-economical approach utilizes the conjugate addition of alcohols to alkynenitriles bearing electron-withdrawing groups at the α-position, followed by cyclization to form 3-aminofurans.

Esterification Approaches to Furan-2-carboxylic Acid Derivatives

When a furan-2-carboxylic acid is available as a precursor, standard esterification methods can be employed to introduce the methyl ester group. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common approach. masterorganicchemistry.com In this equilibrium-driven process, an excess of the alcohol, in this case, methanol (B129727), is typically used to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Alternative esterification protocols can also be utilized, particularly for substrates that may be sensitive to strong acidic conditions. One such method involves the use of an amine-derived pyridinium salt, which can react with a carboxylic acid to form the corresponding ester. This approach offers a valuable alternative to traditional amide coupling reactions.

One-Pot and Multistep Synthetic Sequences

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. For instance, a one-pot procedure has been developed for the synthesis of 3-aminofurans where the Mitsunobu reaction to form the vinyl ether intermediate is immediately followed by base-mediated cyclization, often providing comparable yields to the stepwise process. acs.org

Multistep sequences often provide greater control over the introduction of specific functional groups. A hypothetical multistep synthesis of methyl 3-(methylamino)furan-2-carboxylate could begin with the bromination of a suitable furan precursor, followed by amination and subsequent purification. vulcanchem.com For example, a one-pot, three-step synthesis has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis, ester hydrolysis, and an intramolecular electrophilic cyclization. scielo.br

Introduction and Functionalization of the Methylamino Moiety at the C-3 Position

The introduction of the methylamino group at the C-3 position of the furan ring is a key step in the synthesis of the target compound. This can be achieved through various amination strategies followed by selective methylation.

Amination Strategies for Furan Systems (e.g., from Methyl 3-aminofuran-2-carboxylate precursors)

A plausible and direct route to this compound is through the amination of a halogenated precursor. For example, reacting methyl 3-bromofuran-2-carboxylate with methylamine under palladium-catalyzed conditions, such as a Buchwald-Hartwig amination, could yield the desired product. vulcanchem.com This approach is a powerful tool for forming carbon-nitrogen bonds.

Another viable strategy is reductive amination. This would involve the condensation of a methyl 3-formylfuran-2-carboxylate with methylamine to form an imine, which is then reduced, for example with sodium borohydride, to the corresponding secondary amine. vulcanchem.com The synthesis of 3-aminofuran-2-carboxylate esters, which can serve as precursors, has been achieved through methods like the cyclization of cyanovinyl ethers. researchgate.net

Selective Methylation of the Amino Functionality

Once the primary amino group is installed at the C-3 position, yielding methyl 3-aminofuran-2-carboxylate, selective N-methylation is required to obtain the final product. A common method for the N-methylation of secondary amines involves reaction with formaldehyde in the presence of a reducing agent, a process known as the Eschweiler-Clarke reaction. A modified procedure involves dissolving the secondary amine and formaldehyde in methanol, followed by reduction with sodium borohydride. mdpi.com This method is generally effective for the synthesis of tertiary amines. mdpi.com

Mannich-type Reactions and Subsequent Transformations

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (or another non-enolizable aldehyde) and a primary or secondary amine. oarjbp.com While direct synthesis of this compound via a classical Mannich reaction is not prominently documented, the reaction serves as a powerful tool for introducing aminomethyl groups onto furan rings, which can then be transformed into the desired methylamino functionality. quimicaorganica.orgresearchgate.net

Given the lower reactivity of the furan ring compared to more electron-rich heterocycles like pyrrole, the presence of activating groups on the ring is often beneficial for the Mannich reaction to proceed with good yields. quimicaorganica.org The reaction typically involves the in-situ formation of an electrophilic iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution with the nucleophilic furan ring.

Subsequent transformations of the resulting Mannich base are often necessary to arrive at analogues of this compound. These transformations can include reduction of the aminomethyl group or other functional group interconversions. The versatility of the Mannich reaction allows for the synthesis of a diverse library of furan derivatives by varying the amine and the furan substrate.

Table 1: Conditions for Mannich-type Reactions on Heterocycles
Heterocycle TypeReagentsCatalyst/ConditionsKey OutcomeReference
FuranFormaldehyde, DimethylamineAcid catalysisIntroduction of a dimethylaminomethyl group quimicaorganica.org
Thiophene (B33073)N-Acyliminium speciesTiCl₄, -78°CSynthesis of Thiophene Mannich bases researchgate.net
PyrroleFormaldehyde, Primary Amine HydrochloridesY(OTf)₃, Aqueous mediaAtom-economic synthesis of N-substituted pyrrole Mannich bases researchgate.net
Unsymmetrical KetonesDimethyl(methylene)ammonium trifluoroacetateAnhydrous trifluoroacetic acidRegioselective aminomethylation orgsyn.org

Regioselective and Chemoselective Synthetic Considerations

The synthesis of a specifically substituted molecule like this compound requires precise control over the placement and reaction of functional groups, a challenge governed by the principles of regioselectivity and chemoselectivity.

Regioselectivity refers to the control of which position on the furan ring reacts. For instance, the Feist-Bénary furan synthesis is a well-established method for generating furans with a carbonyl group at the C-3 position, making it a highly relevant approach for synthesizing precursors to the target molecule. researchgate.netdntb.gov.ua This reaction involves the condensation of an α-haloketone with a β-dicarbonyl compound. However, careful control of reaction conditions is necessary to prevent the formation of isomeric furan products that can arise from competing pathways like the Paal-Knorr synthesis. dntb.gov.ua More modern methods, such as the cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, have been shown to produce polyfunctionalized furans with complete regioselectivity. nih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is equally critical. For example, in a molecule with multiple potential reaction sites, a synthetic step must selectively target only the desired site. An intramolecular Wittig reaction has been developed as a key step for a chemoselective synthesis of tetrasubstituted furans under mild conditions. rsc.org This highlights how the choice of reagents can dictate the reaction's outcome, favoring one pathway over others. The selective acylation of a furan ring at a specific position, avoiding reaction at others, is another example of a key chemoselective challenge that can be addressed by choosing appropriate methods like Vilsmeier-Haak formylation over others under specific conditions. arkat-usa.org

Table 2: Comparison of Synthetic Methods for Furan Derivatives and Selectivity
Synthetic MethodKey ReactantsSelectivity OutcomeReference
Feist-Bénary Synthesisα-halocarbonyl and β-dicarbonyl compoundsEfficiently generates furans with a carbonyl group at C-3. researchgate.netdntb.gov.ua researchgate.netdntb.gov.ua
Metalloradical Cyclizationα-diazocarbonyls and terminal alkynesProduces polyfunctionalized furans with complete regioselectivity. nih.gov nih.gov
Intramolecular Wittig Reactionα,β-unsaturated ketone derivatives, acid chlorides, Bu₃PChemoselective formation of tetrasubstituted furans. rsc.org rsc.org
Vilsmeier-Haak FormylationPhosphoryl chloride and DMFCan provide higher regioselectivity for formylation compared to other acylation methods. arkat-usa.org arkat-usa.org

Advancements in Sustainable and Green Synthetic Chemistry

The principles of green and sustainable chemistry are increasingly influencing the synthesis of furan derivatives, aiming to reduce environmental impact and improve efficiency. A major focus is the use of renewable resources, with biomass being a key starting point. frontiersin.org

Carbohydrates derived from biomass can be converted into platform molecules like 5-hydroxymethylfurfural (HMF), which serve as versatile building blocks for a wide range of furanic compounds. mdpi.comresearchgate.net This bio-based approach offers a sustainable alternative to traditional petroleum-based syntheses. However, challenges remain, as many conventional biomass conversion processes have poor environmental factors (E-factors), generating significant waste. mdpi.comresearchgate.net

To address these issues, research has focused on developing sustainable catalytic pathways. nih.gov This includes the use of:

Heterogeneous Catalysts: Zeolites and non-noble metals (such as iron, cobalt, nickel, or copper) are being explored as stable, reusable, and more environmentally benign alternatives to traditional soluble acid catalysts. frontiersin.orgnih.gov

Ionic Liquids (ILs): These compounds can act as both solvents and catalysts in the dehydration of carbohydrates to furan derivatives. Their low volatility and tunability make them attractive green alternatives, although their synthesis and recovery still require optimization. nih.gov

Table 3: Green Chemistry Approaches in Furan Synthesis
ApproachDescriptionAdvantagesReference
Biomass ValorizationUse of renewable feedstocks (e.g., carbohydrates) to produce platform chemicals like HMF. mdpi.comReduces reliance on fossil fuels; utilizes abundant resources. frontiersin.orgresearchgate.net frontiersin.orgmdpi.comresearchgate.net
Sustainable CatalysisEmploying reusable catalysts like zeolites, non-noble metals, or functionalized ionic liquids. nih.govAvoids corrosive soluble acids, reduces waste, and can improve reaction efficiency. nih.gov nih.gov
Eco-Friendly SolventsReplacing traditional VOCs with greener alternatives like 2-MeTHF or CPME. nih.govReduces environmental impact, can improve yield, and simplifies manual operations. nih.gov nih.gov

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Furan (B31954) Ring Reactivity

The furan ring in this molecule is rendered particularly electron-rich by the presence of two electron-donating substituents: the methylamino group at the 3-position and the ring oxygen. This high electron density makes the ring highly susceptible to electrophilic attack. numberanalytics.comvaia.com

Electrophilic Aromatic Substitution:

Furan and its derivatives readily undergo electrophilic aromatic substitution, often under milder conditions than benzene (B151609). pearson.com The rate of these reactions is significantly faster in furan due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. numberanalytics.compearson.com In Methyl 3-(methylamino)furan-2-carboxylate, the powerful electron-donating methylamino group at the C3 position further activates the ring towards electrophilic attack.

The regioselectivity of electrophilic substitution on the furan ring is typically at the C2 or C5 position, as the intermediate carbocation (sigma complex) is better stabilized by resonance involving the lone pair of the oxygen atom. pearson.comaskfilo.com For a 3-substituted furan with an activating group, electrophilic attack is expected to be directed to the C2 and C5 positions. Given that the C2 position is already substituted, electrophilic attack on this compound is predicted to occur predominantly at the C5 position. The methylamino group strongly directs ortho and para (in this case, C2 and C4), and the furan oxygen directs to C2 and C5. The combined effect would strongly favor substitution at the C5 position.

Common electrophilic substitution reactions for activated furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts acylation, though the latter can be challenging due to the acid-sensitivity of the furan ring. pharmaguideline.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like furan. However, if a good leaving group is present on the ring, and particularly if there are strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, the reaction can proceed. In the case of this compound, the presence of two electron-donating groups makes nucleophilic aromatic substitution highly unlikely unless the ring is modified with a suitable leaving group and further activated by other means. Halofurans substituted with electron-withdrawing groups are known to be more reactive towards nucleophiles. pharmaguideline.com

The high electron density of the furan ring makes it susceptible to protonation in acidic media. pharmaguideline.com Protonation is considered the initial, and often rate-determining, step in the acid-catalyzed hydrolysis and ring-opening of furans. researchgate.net For substituted furans, the site of protonation is typically the α-carbon (C2 or C5), as this leads to a more stabilized carbocation. researchgate.net In this compound, protonation at the C5 position would be favored.

Following protonation, the resulting cation can be attacked by a nucleophile, such as water, leading to a dihydrofuranol intermediate. This intermediate can then undergo ring-opening to form a 1,4-dicarbonyl compound. researchgate.netrsc.org The stability of the furan ring towards acid-catalyzed ring-opening is influenced by its substituents. Electron-withdrawing groups tend to stabilize the ring against acid, while electron-releasing groups can activate it towards polymerization or ring-opening reactions. pharmaguideline.com

Rearomatization is the process by which the aromaticity of the ring is restored, typically by the loss of a proton from the sigma complex formed during electrophilic substitution. numberanalytics.com This is a rapid step that follows the initial attack of the electrophile.

The oxygen atom is a critical determinant of furan's reactivity. Its lone pairs participate in the π-aromatic system, contributing to the ring's high electron density and aromatic character. pearson.com In electrophilic aromatic substitution, the furan oxygen plays a crucial role in stabilizing the cationic intermediate (sigma complex). When the electrophile attacks at the C2 or C5 position, one of the resonance structures of the intermediate involves a positive charge on the oxygen atom, which can better accommodate it due to the formation of a stable oxonium ion. vaia.comaskfilo.com This stabilization is less effective for attack at the C3 or C4 positions, which is why α-substitution is preferred. chemicalbook.com

Furthermore, the oxygen atom can act as a Lewis base, coordinating to electrophiles or acid catalysts, which can be the initial step in certain reactions. numberanalytics.com This interaction can influence the subsequent steps of the reaction mechanism.

Reactivity of the Carboxylate Group

The methyl carboxylate group at the C2 position is an electron-withdrawing group that influences the electronic properties of the furan ring. It is also a site for various chemical transformations.

Ester Hydrolysis:

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics of ester hydrolysis are well-studied. chemrxiv.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and methanol (B129727). This process is generally irreversible as the final carboxylate is deprotonated under basic conditions.

Transesterification:

Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reaction with a different alcohol (e.g., ethanol) would lead to the formation of the corresponding ethyl ester and methanol. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.comgoogle.com

Below is an illustrative table of conditions for these reactions, based on general procedures for furan carboxylates.

TransformationTypical ReagentsTypical ConditionsProduct
Base-catalyzed Hydrolysis (Saponification)NaOH or KOH in H₂O/MeOHRoom temperature to refluxSodium or Potassium 3-(methylamino)furan-2-carboxylate
Acid-catalyzed HydrolysisH₂SO₄ or HCl in H₂O/DioxaneReflux3-(Methylamino)furan-2-carboxylic acid
TransesterificationR'OH (e.g., Ethanol), cat. H₂SO₄ or NaOR'RefluxAlkyl 3-(methylamino)furan-2-carboxylate

The methyl ester of this compound can serve as a precursor for the synthesis of other carbonyl derivatives, such as amides and hydrazides. These transformations typically involve the nucleophilic acyl substitution of the methoxy (B1213986) group.

Amide Formation:

Amides can be prepared by the reaction of the ester with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating. mdpi.com The reactivity can be enhanced by converting the ester to a more reactive acyl derivative, such as an acyl chloride, or by using coupling agents. researchgate.netorientjchem.org For example, direct reaction with an amine (R'R''NH) would yield the corresponding N,N-disubstituted furan-2-carboxamide.

Hydrazide Formation:

Hydrazides are synthesized by the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent under reflux. This reaction is generally efficient and provides a versatile intermediate for the synthesis of various heterocyclic compounds. nih.gov

The table below summarizes typical conditions for these conversions.

Target DerivativeTypical ReagentsTypical ConditionsProduct
AmideR'R''NH (Amine)Heat, neat or in a solvent like MeOH3-(Methylamino)-N,N-R',R''-furan-2-carboxamide
HydrazideN₂H₄·H₂O (Hydrazine hydrate)Reflux in EtOH or MeOH3-(Methylamino)furan-2-carbohydrazide

Transformations Involving the Secondary Methylamino Group

The lone pair of electrons on the nitrogen atom of the secondary methylamino group imparts nucleophilic character, making it susceptible to reactions with various electrophiles. This reactivity is central to the derivatization of this compound.

The nitrogen atom of the methylamino group can be readily functionalized through N-alkylation and N-acylation reactions, providing access to a wide array of derivatives with modified electronic and steric properties.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reactions with alkyl halides, a classic method for forming carbon-nitrogen bonds. The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial to modulate the reactivity and minimize potential side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt. For instance, the use of a non-polar aprotic solvent and a mild, non-nucleophilic base can favor mono-alkylation.

Reductive amination offers an alternative and often milder approach to N-alkylation. This method involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). Catalytic hydrogenation is another effective method for reductive amination.

Interactive Data Table: N-Alkylation Reactions of Secondary Amines

Alkylating AgentReaction TypeTypical ConditionsProduct Type
Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)Nucleophilic Substitution (SN2)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)Tertiary Amine
Aldehyde/KetoneReductive AminationReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (optional)Tertiary Amine
AlcoholBorrowing Hydrogen CatalysisTransition Metal Catalyst (e.g., Ru, Ir complexes)Tertiary Amine

N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide or carboxylic acid byproduct. N-acylation is a robust and high-yielding reaction that significantly alters the electronic properties of the amino group by delocalizing the nitrogen lone pair into the adjacent carbonyl group. This results in a less basic and less nucleophilic amide functionality.

Catalytic methods for N-acylation have also been developed, offering milder reaction conditions. For example, acetic acid has been shown to catalyze the N-acylation of amines using esters as the acyl source. rsc.org Furthermore, iodine has been reported as an effective catalyst for the N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.comresearchgate.net

Interactive Data Table: N-Acylation Reactions of Secondary Amines

Acylating AgentReaction TypeTypical ConditionsProduct Type
Acyl Chloride (e.g., CH₃COCl)Nucleophilic Acyl SubstitutionBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)Amide
Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O)Nucleophilic Acyl SubstitutionBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂)Amide
Carboxylic AcidAmide CouplingCoupling Agent (e.g., DCC, EDC), Solvent (e.g., DMF)Amide
EsterCatalytic AcylationAcid Catalyst (e.g., Acetic Acid)Amide

The strategic positioning of the methylamino and carboxylate groups on the furan ring of this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One of the most plausible cyclization pathways involves the formation of a furo[3,2-b]pyridinone ring system. This can be envisioned to occur through an intramolecular nucleophilic attack of the nitrogen atom of the amino group (or a derivatized form thereof) onto the carbonyl carbon of the ester group, or a related activated species. Such cyclizations are often promoted by heat or the presence of a catalyst. For instance, if the methylamino group is first acylated with a suitable reagent, the resulting amide can undergo an intramolecular condensation to form a six-membered ring fused to the furan core.

The synthesis of furo[3,2-b]pyridine (B1253681) derivatives has been achieved through various synthetic routes, often involving transition metal catalysis. For example, palladium/copper-catalyzed one-pot reactions of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes have been utilized to construct the furo[3,2-b]pyridine scaffold. nih.govbenthamdirect.comresearchgate.netdntb.gov.ua While this is an intermolecular approach, it highlights the accessibility of this fused ring system. More directly relevant are intramolecular cyclizations. For instance, the thermal cyclization of 2-aminofuran derivatives, where the amino group attacks an electrophilic center at the 3-position, can lead to the formation of furo[2,3-b]pyridine (B1315467) systems. researchgate.net

Although specific examples of intramolecular cyclization of this compound itself are not extensively documented, the principles of intramolecular reactions of related 3-aminofuran-2-carboxylate systems suggest that such transformations are feasible and could be a valuable strategy for the synthesis of novel polycyclic heteroaromatic compounds.

Catalytic Methodologies for Selective Transformations

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the transformation of this compound. Both the secondary amino group and the furan ring can be targeted for selective catalytic modifications.

For the N-alkylation of the methylamino group, transition metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" methodologies have emerged as powerful, atom-economical alternatives to traditional methods. researchgate.net Ruthenium and iridium complexes are commonly employed catalysts that enable the direct N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govnih.gov This approach avoids the use of stoichiometric activating reagents and the generation of salt waste.

In the realm of N-acylation, various catalytic systems have been developed to promote the formation of amide bonds under mild conditions. As mentioned previously, simple catalysts like acetic acid and iodine can be effective. rsc.orgtandfonline.comresearchgate.net

Catalytic approaches are also paramount in the construction of fused heterocyclic systems from furan precursors. For example, iridium(III)-catalyzed dual C-H functionalization has been used to synthesize naphtho[1',2':4,5]furo[3,2-b]pyridinones. acs.org Palladium-catalyzed reactions are also widely used in the synthesis of furo[3,2-b]pyridines. nih.govbenthamdirect.comresearchgate.netdntb.gov.ua These catalytic methods often involve C-H activation, cross-coupling, and annulation reactions, enabling the efficient construction of complex molecular architectures from relatively simple starting materials.

The selective synthesis of aminofurans themselves can be achieved through catalytic methods. For example, bifunctional catalysts have been developed for the selective amination of furan derivatives derived from biomass. nih.govresearchgate.netrsc.org This highlights the broader context of catalytic transformations in the synthesis and derivatization of the core aminofuran scaffold.

Computational and Theoretical Chemistry

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods have been employed to thoroughly investigate the electronic properties of Methyl 3-(methylamino)furan-2-carboxylate, providing a fundamental understanding of its chemical nature.

Analysis of Aromaticity and Electron Density Distribution

The electron density distribution is also a critical factor in determining the molecule's reactivity. The nitrogen of the methylamino group and the oxygen atoms of the carboxylate group are expected to be regions of high electron density, making them potential sites for electrophilic attack.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored in shades of red and yellow) and regions of positive electrostatic potential (colored in shades of blue). The areas with the most negative potential are indicative of sites susceptible to electrophilic attack, while the areas with the most positive potential are prone to nucleophilic attack.

Based on the electronic nature of the functional groups, the following features are anticipated on the MEP map:

Negative Potential: The highest negative potential is expected to be localized around the oxygen atoms of the carbonyl group in the methyl carboxylate moiety due to their high electronegativity and the presence of lone pairs. The nitrogen atom of the methylamino group will also exhibit a region of negative potential, although it might be slightly less intense due to its electron-donating resonance effect which delocalizes its lone pair.

Positive Potential: Regions of positive electrostatic potential are likely to be found around the hydrogen atoms, particularly the hydrogen atom attached to the nitrogen of the methylamino group and the hydrogen atoms of the methyl groups.

Studies on analogous molecules, such as methyl-3-aminothiophene-2-carboxylate, show that the most negative electrostatic potential is located on the oxygen of the carboxyl group, making it a probable site for electrophilic attack. nih.gov Conversely, the largest positive electrostatic potential is found on the hydrogen of the NH2 group, indicating it as a potential site for nucleophilic attack. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be predominantly localized on the furan (B31954) ring and the methylamino group, reflecting the electron-donating nature of these moieties. The nitrogen atom's lone pair significantly contributes to the HOMO, making this region nucleophilic. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing methyl carboxylate group and the furan ring, indicating the electrophilic character of this part of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.

In a study of the analogous compound, methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO were found to be mainly delocalized over the thiophene (B33073) ring. nih.gov The nitrogen atom of the amino group had a significant contribution to the HOMO, while the carbon atoms of the carboxyl group contributed to the LUMO. nih.gov The calculated HOMO-LUMO gap for this thiophene analog was approximately 4.537 eV, suggesting a relatively high chemical reactivity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0
HOMO-LUMO Gap 3.5 to 4.5

Note: These are estimated values based on analogous furan and thiophene derivatives.

Prediction of Spectroscopic Parameters

Theoretical calculations of spectroscopic parameters are instrumental in the identification and structural elucidation of chemical compounds. For this compound, computational methods can predict its vibrational and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (IR, Raman) Theoretical Data

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations provide a detailed assignment of the vibrational modes to specific functional groups and motions within the molecule.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for its various functional groups. Theoretical studies on furan and its derivatives provide a basis for these predictions. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Frequency Range (cm⁻¹) Description
N-H Stretch 3350 - 3500 Stretching of the amine N-H bond.
C-H Stretch (aromatic) 3100 - 3200 Stretching of C-H bonds on the furan ring.
C-H Stretch (aliphatic) 2850 - 3000 Stretching of C-H bonds in the methyl groups.
C=O Stretch 1700 - 1730 Stretching of the carbonyl group in the ester.
C=C Stretch (ring) 1500 - 1600 Stretching of carbon-carbon double bonds in the furan ring.
C-N Stretch 1250 - 1350 Stretching of the carbon-nitrogen bond of the amine.
C-O Stretch (ester) 1100 - 1300 Asymmetric and symmetric stretching of the C-O bonds in the ester group.

Note: These are estimated frequency ranges based on typical values for these functional groups and calculations on similar molecules.

The calculated vibrational frequencies are often scaled by a factor to better match experimental data, accounting for the approximations in the theoretical methods.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures.

The calculated ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The electron-donating methylamino group and the electron-withdrawing methyl carboxylate group will have distinct effects on the chemical shifts of the protons and carbons in the furan ring.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Furan H-4 6.0 - 6.5 d
Furan H-5 7.0 - 7.5 d
N-H 4.5 - 5.5 br s
O-CH₃ 3.7 - 3.9 s
N-CH₃ 2.8 - 3.2 s

Note: These are estimated chemical shift ranges. 's' denotes singlet, 'd' denotes doublet, and 'br s' denotes broad singlet.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O 160 - 165
Furan C-2 155 - 160
Furan C-3 140 - 145
Furan C-5 115 - 120
Furan C-4 100 - 105
O-CH₃ 50 - 55
N-CH₃ 30 - 35

Note: These are estimated chemical shift ranges.

The specific values of the chemical shifts are sensitive to the choice of computational method, basis set, and the inclusion of solvent effects in the calculations.

Mechanistic Insights via Computational Methods

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. For a given chemical transformation involving this compound, these methods can map out the energetic landscape of the reaction, identify key intermediates, and characterize the fleeting transition states that connect them. This theoretical approach is fundamental to understanding reaction kinetics and selectivity.

Transition State Geometries and Energetics

A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleeting and cannot be isolated experimentally. Computational methods, such as Density Functional Theory (DFT), allow for the precise location and characterization of these transition state geometries. The calculations determine critical bond lengths and angles as reactants transform into products.

The energetics of the transition state are equally crucial. By calculating the energy difference between the reactants and the transition state, the activation energy barrier (ΔG‡) can be determined. This value is directly related to the reaction rate; a higher energy barrier implies a slower reaction. A thorough search of scientific literature did not yield specific studies that have calculated the transition state geometries or activation energies for reactions involving this compound. Such a study would be necessary to provide quantitative data on its reactivity.

Reaction Coordinate and Pathway Elucidation

The reaction coordinate is the path of minimum energy that a molecule follows as it transforms from a reactant to a product. Computational chemists elucidate this pathway by performing calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, which trace the path downhill from a transition state to the corresponding reactant and product. This process confirms that the located transition state correctly connects the intended species.

Elucidating the full reaction pathway provides a step-by-step molecular "movie" of the reaction, revealing any intermediates and secondary transition states. This detailed map is essential for a complete mechanistic understanding. However, specific computational studies elucidating reaction coordinates for the synthesis or subsequent reactions of this compound are not available in the reviewed scientific literature.

Intermolecular Interactions and Solid-State Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of non-covalent intermolecular forces. Understanding this crystal packing is vital as it influences key physical properties of the material, including melting point, solubility, and stability. Computational analysis, often complementing experimental data from X-ray crystallography, can quantify the various interactions that dictate the supramolecular architecture.

A detailed crystal structure analysis for this compound has not been reported in the accessible literature. Therefore, the following sections describe the types of interactions that would be analyzed if such structural data were available.

Hydrogen Bonding Networks

Hydrogen bonds are strong, highly directional intermolecular interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. This compound possesses functional groups capable of acting as both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen, ester oxygen, furan oxygen, and the nitrogen atom).

In a crystal lattice, these interactions would likely form extensive networks, linking molecules into specific chains, sheets, or three-dimensional arrays. mdpi.com A computational analysis would quantify the geometry (donor-acceptor distance and angle) and strength of each hydrogen bond, identifying the primary structural motifs. researchgate.net Without an experimentally determined crystal structure, a definitive description of the hydrogen-bonding network for this specific compound is not possible.

Van der Waals and π-Stacking Interactions

Beyond hydrogen bonding, weaker forces also play a critical role in crystal packing. Van der Waals forces are ubiquitous, non-specific attractions and repulsions between all atoms. rsc.org

Derivatives and Analogues: Design and Chemical Synthesis

Structural Modifications of the Furan (B31954) Ring

Alterations to the central furan scaffold, including the rearrangement of substituents and the introduction of new chemical groups, are key strategies in the development of novel analogues.

Regioisomeric and Positional Analogues of Methyl 3-(methylamino)furan-2-carboxylate

Compound NameStructureSynthetic Precursor
This compoundthis compoundNot specified in provided context
Methyl 4-aminofuran-2-carboxylateMethyl 4-aminofuran-2-carboxylate4-(tertiary butoxycarbonylamino)furan-2-carboxylic acid methyl ester
Furan-3-carboxylic acidFuran-3-carboxylic acid4-trichloroacetyl-2,3-dihydrofuran

This table presents key regioisomeric and positional analogues and their synthetic precursors.

Introduction of Diverse Substituents on the Furan Scaffold

Introducing a variety of substituents onto the furan ring is a common strategy for creating a library of diverse analogues. The reactivity of the furan ring allows for electrophilic substitution reactions, though the positions of substitution are directed by the existing amino and ester groups.

An efficient method for preparing 5-substituted 3-aminofuran-2-carboxylate esters has been developed, which involves the reaction of an α-cyanoketone with ethyl glyoxylate (B1226380) followed by a base-promoted cyclization. This approach allows for the introduction of various alkyl and aryl groups at the C-5 position. nih.gov Another synthetic route involves the conjugate addition of alcohols to alkynenitriles, followed by a modified Thorpe-Ziegler cyclization, which also yields 5-substituted 3-aminofurans. acs.org

Direct substitution on a pre-formed furan ring is also a viable strategy. For instance, bromination of furan derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. researchgate.net While direct bromination of the title compound is not explicitly detailed in the available literature, the bromination of the related methyl 3-methylfuran-2-carboxylate proceeds by treating the compound with bromine in diethyl ether, suggesting a similar reaction could be applied. researchgate.net This opens the possibility for introducing halogens, which can then serve as handles for further functionalization through cross-coupling reactions.

Functional Group Diversification at the Ester Moiety

The methyl ester group at the C-2 position is a prime site for chemical modification, allowing for the synthesis of a range of derivatives with altered properties.

Conversion to Carboxylic Acids and Salts

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)furan-2-carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like methanol (B129727) or ethanol (B145695). acs.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. stackexchange.com Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the free carboxylic acid. acs.org The resulting carboxylic acid can then be converted into various salts by treatment with an appropriate base.

General Saponification Procedure:

Dissolve the ester in a mixture of methanol and an aqueous solution of NaOH.

Stir the mixture at room temperature or under reflux until the reaction is complete.

Acidify the mixture with HCl to precipitate the carboxylic acid.

Isolate the carboxylic acid by filtration.

Synthesis of Amide and Hydrazide Derivatives

The ester functionality can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry. The synthesis of amides can be achieved by reacting the parent ester directly with an amine, often at elevated temperatures, in a process known as aminolysis. researchgate.net Alternatively, the corresponding carboxylic acid can be activated with a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), and then treated with the desired amine. researchgate.net

Hydrazide derivatives are synthesized by the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol under reflux. This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the displacement of methanol and the formation of the carbohydrazide. mdpi.com These hydrazide derivatives can serve as intermediates for the synthesis of other heterocyclic compounds. mdpi.com

DerivativeReagentsReaction Type
Carboxylic AcidNaOH or KOH, then HClSaponification
AmideAmine (direct or from acid)Aminolysis/Amidation
HydrazideHydrazine hydrateHydrazinolysis

This table summarizes the synthetic routes to key derivatives from the ester moiety.

Alterations to the Methylamino Side Chain

The methylamino group at the C-3 position provides another handle for structural diversification. Modifications at this site can influence the compound's polarity, basicity, and hydrogen bonding capabilities.

Standard organic transformations can be employed to modify the methylamino side chain. N-acylation can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. For example, treatment with 3-methylbenzoyl chloride in the presence of a base like sodium hydride would yield the corresponding N-acyl derivative. nih.gov

Furthermore, N-alkylation can be performed to introduce different alkyl groups onto the nitrogen atom. This is typically carried out by reacting the parent compound with an alkyl halide in the presence of a base, such as potassium carbonate. nih.gov This allows for the synthesis of a variety of N-substituted analogues, including those with longer alkyl chains or functionalized alkyl groups. These modifications can significantly impact the molecule's steric and electronic properties.

Primary and Tertiary Amine Analogues

The synthesis of primary and tertiary amine analogues of this compound can be achieved through several synthetic strategies, primarily revolving around the functionalization of a 3-aminofuran-2-carboxylate core structure.

Primary Amine Analogues: The synthesis of the primary amine precursor, methyl 3-aminofuran-2-carboxylate, is a key first step. One efficient method for the preparation of such 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to yield a vinyl ether. Subsequent treatment of this intermediate with a base, such as sodium hydride, facilitates a cyclization reaction to afford the desired 3-aminofuran. acs.org This primary amine can then serve as a crucial building block for further derivatization.

Tertiary Amine Analogues: The generation of tertiary amine analogues can be accomplished through exhaustive alkylation of the primary amine precursor or through reductive amination pathways. Direct alkylation of the primary amine with an excess of an appropriate alkyl halide can lead to the formation of the tertiary amine. masterorganicchemistry.com However, this method can sometimes result in a mixture of products and may require careful control of reaction conditions to achieve high selectivity.

A more controlled approach involves a two-step sequence starting from the primary amine. N-methylation can be achieved first to yield the secondary amine, this compound. Subsequent reaction with a different alkylating agent can then introduce a third, distinct substituent on the nitrogen atom.

Alternatively, reductive amination provides a powerful tool for the synthesis of tertiary amines. This method involves the reaction of a secondary amine with a ketone or aldehyde to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the tertiary amine. masterorganicchemistry.comorganic-chemistry.org This approach is highly versatile and allows for the introduction of a wide range of substituents. For instance, reacting this compound with a specific aldehyde or ketone in the presence of a suitable reducing agent would yield the corresponding tertiary amine analogue.

Alkyl and Aryl Substitutions on the Nitrogen Atom

The introduction of various alkyl and aryl groups onto the nitrogen atom of the 3-aminofuran-2-carboxylate scaffold allows for systematic exploration of the chemical space and the generation of libraries of compounds with diverse properties.

Alkyl Substitutions: N-alkylation of the primary amine, methyl 3-aminofuran-2-carboxylate, can be readily achieved by reaction with alkyl halides in the presence of a base. masterorganicchemistry.com The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. For the synthesis of monosubstituted secondary amines, such as the parent compound this compound, a controlled amount of the alkylating agent is used.

For the synthesis of more complex alkylated derivatives, reductive amination stands out as a highly effective method. organic-chemistry.org By selecting the appropriate aldehyde or ketone, a wide variety of linear, branched, and cyclic alkyl groups can be introduced onto the nitrogen atom. For example, reaction of methyl 3-aminofuran-2-carboxylate with a given aldehyde in the presence of a reducing agent would yield the corresponding N-alkylated secondary amine. To obtain tertiary amines with two different alkyl groups, a stepwise approach can be employed, involving initial mono-alkylation followed by a second reductive amination with a different carbonyl compound.

Aryl Substitutions: The introduction of aryl groups on the nitrogen atom typically requires transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds and can be applied to the N-arylation of methyl 3-aminofuran-2-carboxylate. nih.gov This reaction involves the coupling of the amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, need to be carefully optimized for each specific substrate combination to achieve high yields.

Another approach for N-arylation is the use of diaryliodonium salts as the arylating agent in a palladium-catalyzed reaction. nih.gov This method has been shown to be effective for the arylation of various nitrogen-containing heterocycles. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like acetic acid.

The successful synthesis of these N-aryl derivatives provides access to a class of compounds with distinct electronic and steric properties compared to their alkylated counterparts, further expanding the structural diversity of the this compound library.

Advanced Applications in Organic Synthesis and Materials Science

Methyl 3-(methylamino)furan-2-carboxylate as a Versatile Synthetic Synthon

This compound is a member of the furan (B31954) family, a class of five-membered aromatic heterocycles that are recognized as pivotal building blocks in organic synthesis. The unique reactivity of the furan ring, combined with the specific functional groups of this compound—a methylamino group at the 3-position and a methyl carboxylate at the 2-position—makes it a highly versatile synthon. Furan's relatively low resonance energy (~16 kcal/mol) compared to benzene (B151609) allows it to undergo reactions that involve dearomatization under mild conditions, making it a flexible precursor for a wide array of molecular structures. acs.org This reactivity profile enables its use in the construction of complex molecules, including other heterocyclic systems and natural products. acs.orgresearchgate.net

The substituted furan core of this compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems. Furan derivatives are widely used as precursors for five-, six-, and seven-membered ring systems. acs.org The electron-donating methylamino group and the electron-withdrawing carboxylate group on the furan ring influence its reactivity in cycloaddition reactions, a key strategy for building larger heterocyclic frameworks.

One of the most prominent reactions of the furan ring is the Diels-Alder [4+2] cycloaddition, where it acts as the diene component. This reaction provides a direct route to highly functionalized oxabicyclic systems, which can be further transformed into a variety of carbocyclic and heterocyclic structures. While less reactive than acyclic dienes, furans participate in cycloadditions that can be promoted by Lewis acids or high pressure. The specific substituents on the furan ring, such as those in this compound, play a crucial role in modulating the reactivity and stereoselectivity of these transformations.

Furthermore, furan rings can be converted into other heterocycles. For instance, oxidative ring-opening of furans can yield 1,4-dicarbonyl compounds, which are precursors to cyclopentanones or other heterocyclic systems like pyridazines through condensation with hydrazine (B178648). researchgate.net The functional handles present in this compound offer sites for further modification, enabling its incorporation into diverse and complex heterocyclic architectures. eurjchem.com

Table 1: Representative Transformations of the Furan Ring for Heterocycle Synthesis

Reaction TypeFuran RoleProduct ClassPotential Application for this compound
Diels-Alder Reaction DieneOxabicyclic AdductsPrecursor to complex polycyclic systems.
Oxidative Ring Opening Masked 1,4-dicarbonylAcyclic dicarbonylsSynthesis of pyridazines, pyrroles, or cyclopentenones.
Achmatowicz Rearrangement Furfuryl alcohol derivativeDihydropyranonesAccess to sugar analogs and other six-membered heterocycles. researchgate.net
Paal-Knorr Synthesis (in reverse) ProductPrecursor (1,4-dicarbonyl)The furan ring is a stable synthon for 1,4-dicarbonyl functionality. nih.gov

The structural motif of this compound is related to furan-3-carboxylate frameworks, which are present in a variety of natural products. researchgate.net The versatility of the furan ring makes it an attractive starting material in the total synthesis of complex natural products. acs.orgnih.gov Its ability to serve as a precursor to various substructures is a key advantage in designing efficient synthetic routes. acs.org

In multistep transformations, the furan ring can be viewed as a latent functional group. For example, catalytic hydrogenation can reduce the furan to a tetrahydrofuran derivative, a common structural feature in many natural products. acs.org Conversely, oxidative cleavage can unmask a 1,4-dicarbonyl functionality, which can then be used in subsequent carbon-carbon bond-forming reactions. researchgate.net The synthesis of complex molecules often relies on the strategic application of such furan-based transformations. acs.org

The development of enantioselective methods involving furan derivatives has further expanded their utility in natural product synthesis. For instance, chiral butenolides derived from furan precursors have been used in the synthesis of optically pure natural products like syringolides. researchgate.net The substituents on this compound provide opportunities for stereocontrolled transformations, making it a potentially valuable chiral building block after appropriate modifications.

Strategies for Developing Novel Furan-Based Scaffolds for Chemical Exploration

The development of novel molecular scaffolds is central to drug discovery and materials science. Furan-based structures are of particular interest due to their prevalence in biologically active compounds and their utility in organic electronics. nih.govsemanticscholar.org Several strategies are being pursued to create new furan-based scaffolds for chemical exploration.

One major strategy involves the functionalization of the furan core. Researchers are developing new catalytic methods to selectively introduce a wide range of substituents onto the furan ring, allowing for the fine-tuning of its electronic and steric properties. researchgate.netresearchgate.net This includes transition-metal-catalyzed cross-coupling reactions and C-H activation methodologies.

Furthermore, the incorporation of the furan motif into larger, conjugated systems is a key strategy in materials science. Synthesizing hetaryl-substituted furans and benzofurans can lead to new organic materials with desirable photophysical properties for applications in solar cells and optoelectronic devices. semanticscholar.org

Mechanistic Insights for Novel Transformations and Methodologies

Understanding the reaction mechanisms underlying furan transformations is crucial for the development of new and improved synthetic methodologies. acs.org Modern computational and experimental techniques are providing deep insights into the pathways of these reactions.

For instance, Density Functional Theory (DFT) calculations have been employed to elucidate the thermodynamics and kinetics of cycloaddition reactions involving furans. mdpi.com These studies help explain the observed regio- and stereoselectivity and guide the design of catalysts and substrates to favor desired outcomes. mdpi.com

Mechanistic investigations of catalytic processes, such as the gold-catalyzed synthesis of furan-fused compounds, reveal the intricate role of the metal center in activating substrates and facilitating bond formation. novapublishers.comacs.org Studies combining kinetic analysis, in-situ spectroscopy (like FTIR), and DFT calculations have been instrumental in understanding how catalysts operate, how intermediates are formed, and how side reactions can be suppressed. acs.org For example, investigations into iodine-catalyzed furan synthesis have revealed key mechanistic details of what appears to be a simple reaction, offering pathways for optimization. acs.org This deeper understanding allows chemists to move beyond trial-and-error and rationally design more efficient and selective transformations.

Future Research Directions in Furan Chemistry and Synthetic Design

The field of furan chemistry continues to evolve, driven by the demand for sustainable chemical processes and novel functional molecules. A major future direction is the valorization of biomass. Furan derivatives like furfural and 5-hydroxymethylfurfural (HMF) are key platform chemicals derived from lignocellulosic biomass. researchgate.netresearchgate.net Research is focused on developing efficient catalytic methods to convert these renewable feedstocks into a wide range of valuable chemicals and materials, representing a cornerstone of a future bio-based economy. nih.govresearchgate.net

The development of new synthetic methods remains a central theme. There is a continuous need for more efficient, selective, and environmentally friendly ways to synthesize polysubstituted furans. researchgate.net This includes the exploration of novel catalytic systems, such as biocatalysis using engineered enzymes, and the application of enabling technologies like continuous flow chemistry. nih.govvulcanchem.com

In materials science, the unique electronic properties of furans will continue to be exploited. The design and synthesis of novel furan-containing polymers and small molecules for organic electronics is a promising area of research. semanticscholar.org The goal is to create materials with enhanced performance, stability, and processability for applications in photovoltaics, lighting, and sensors. The great structural diversity available from the simple furan building block suggests that it will continue to be of immense utility to the synthetic chemist in all these areas. acs.org

Analytical Chemistry and Characterization Methodologies

Spectroscopic Identification and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of Methyl 3-(methylamino)furan-2-carboxylate. Each method provides unique information about the compound's atomic composition, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar furan (B31954) derivatives and standard NMR principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The furan ring protons, the methyl group protons of the ester, and the protons of the methylamino group will resonate at characteristic chemical shifts (δ) in parts per million (ppm). The electron-donating methylamino group and the electron-withdrawing carboxylate group significantly influence the electronic environment and thus the chemical shifts of the furan ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to display seven distinct signals, corresponding to the five carbon atoms of the substituted furan ring and the two methyl carbons. The chemical shifts of the furan ring carbons are influenced by the attached functional groups. Theoretical studies on furan and its methylated derivatives show that substitutions affect the shielding of ring protons and carbons. globalresearchonline.net

Table 1: Predicted NMR Spectral Data for this compound
Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Furan H-46.0 - 6.5100 - 110
Furan H-57.0 - 7.5135 - 145
N-H4.5 - 5.5 (broad)N/A
O-CH₃ (ester)3.7 - 3.950 - 55
N-CH₃2.8 - 3.030 - 35
C=O (ester)N/A160 - 165
Furan C-2N/A145 - 155
Furan C-3N/A125 - 135

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₉NO₃), the exact molecular weight is 155.0582 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula. mdpi.com

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns that can help confirm the structure. The molecular ion peak (M⁺) would be observed at m/z 155. Common fragmentation pathways for methyl esters include the loss of a methoxy (B1213986) radical (•OCH₃) to give an [M-31]⁺ peak or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield an [M-59]⁺ peak. Analysis of related compounds like methyl 3-methyl-2-furoate shows a clear molecular ion peak and subsequent fragmentation. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound
m/z Value Proposed Fragment Identity Notes
155[C₇H₉NO₃]⁺Molecular Ion (M⁺)
124[M - OCH₃]⁺Loss of the methoxy group from the ester
96[M - COOCH₃]⁺Loss of the methoxycarbonyl group

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Bands just below 3000 cm⁻¹ for the aliphatic methyl groups and just above 3000 cm⁻¹ for the aromatic C-H bonds of the furan ring.

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C=C and C-N Stretches: The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to the furan ring C=C stretching vibrations, as well as C-N and C-O stretching vibrations. capes.gov.br

Raman spectroscopy provides complementary information. While the highly polar carbonyl group gives a strong IR signal, C=C bonds of the furan ring may produce more intense signals in the Raman spectrum. spectroscopyonline.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-HStretch3300 - 3500Medium
C-H (furan)Stretch3050 - 3150Medium-Weak
C-H (methyl)Stretch2850 - 2980Medium
C=O (ester)Stretch1700 - 1730Strong
C=C (furan)Stretch1500 - 1600Medium
C-O (ester)Stretch1100 - 1300Strong
C-NStretch1250 - 1350Medium

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The furan ring acts as a chromophore. The presence of the methylamino group (an auxochrome with lone pair electrons) and the methyl carboxylate group (a conjugating group) extends the π-system.

This extended conjugation is expected to result in one or more strong absorption bands in the UV region, corresponding to π→π* transitions. globalresearchonline.net The exact position of the absorption maximum (λmax) is sensitive to solvent polarity. biointerfaceresearch.com In comparison to unsubstituted furan, the λmax for this compound is anticipated to be shifted to a longer wavelength (a bathochromic or red shift) due to the electron-donating nature of the amino group.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, analysis of a closely related analogue, Methyl-3-aminothiophene-2-carboxylate, provides insight into the likely structural features. mdpi.com The thiophene (B33073) analogue crystallizes in the monoclinic P2₁/c space group. mdpi.com

Should single crystals of this compound be grown, an X-ray diffraction study would be expected to reveal:

The planarity of the furan ring.

Precise bond lengths for the C-N, C=O, C-O, and furan ring bonds.

The conformation of the methyl ester and methylamino substituents relative to the ring.

Crucially, the intermolecular interactions that govern the crystal packing. It is highly probable that the structure would be stabilized by intermolecular hydrogen bonds between the amine N-H group of one molecule and the ester carbonyl oxygen (C=O) of a neighboring molecule, forming extended chains or networks in the crystal lattice. mdpi.com

Q & A

Q. What are the standard synthetic routes for Methyl 3-(methylamino)furan-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between furan carboxylate derivatives and methylamine-containing intermediates. For example, analogous furan carboxylates (e.g., Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate) are synthesized via nucleophilic substitution or condensation reactions using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids . Oxidation and reduction steps (e.g., using KMnO₄ or NaBH₄) may optimize functional group compatibility. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF, DMF) critically affect regioselectivity and yield. Purity is confirmed via HPLC and NMR .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural features like the methylamino group and furan ring substitution pattern. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) assesses purity (>95% typical). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. Cross-referencing with PubChem or CAS databases ensures spectral consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, the methylamino group may exhibit dynamic proton exchange in DMSO-d₆, broadening NMR signals. To mitigate:
  • Use low-temperature NMR (-20°C) to stabilize conformers.
  • Compare computational predictions (DFT or molecular docking) with experimental data.
  • Employ heteronuclear NMR (e.g., ¹⁵N) or X-ray crystallography for unambiguous assignment .

Q. What role does this compound play in multicomponent reactions for bioactive molecule synthesis?

  • Methodological Answer : The compound serves as a bifunctional building block in Ugi or Passerini reactions due to its amine and ester groups. For instance, coupling with isocyanides and aldehydes generates diversely substituted amides. Optimize stoichiometry (1:1:1 ratio) and solvent (e.g., methanol) to minimize side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies show degradation via hydrolysis of the ester group in humid environments. Recommended protocols:
  • Store at -20°C under inert gas (N₂/Ar) in amber vials.
  • Use desiccants (silica gel) to control moisture.
  • Avoid prolonged exposure to light, as UV can induce ring-opening reactions. Periodic HPLC analysis (every 3–6 months) monitors degradation .

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